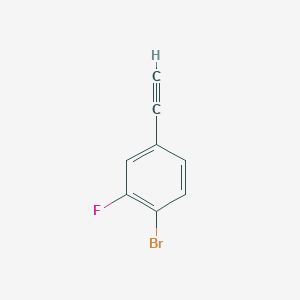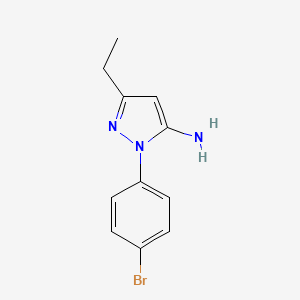
1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine
説明
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. Paper describes an effective route for the direct synthesis of substituted pyrazole using a 3+2 annulation method. The process involves a Knoevenagel condensation followed by a cyclocondensation reaction. Although the specific synthesis of "1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine" is not detailed, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction, as seen in papers and . These techniques allow for the determination of the molecular geometry and the identification of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the stability and properties of the compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from theoretical calculations and experimental data. Paper discusses the use of density functional theory (DFT) and Hartree–Fock (HF) methods to calculate vibrational frequencies and NMR chemical shift values. These properties are crucial for understanding the behavior of the compound under different conditions. Additionally, the antioxidant properties of pyrazole derivatives, as evaluated in paper , indicate potential for biological activity.
科学的研究の応用
Synthesis and Molecular Studies
1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine and related compounds are extensively used in the field of chemistry for synthesis and molecular structure analysis. For instance, Ö. Tamer et al. (2016) synthesized a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), and conducted a comprehensive study on its molecular structure using X-ray diffraction, spectroscopic methods, and density functional theory calculations. They discovered significant nonlinear optical properties in BPTBMPA, indicating potential applications in photonics and electronics (Ö. Tamer et al., 2016).
Potential in Anticancer Research
In the field of medicinal chemistry, derivatives of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine are being explored for their anticancer properties. Aladdin M. Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole and assessed their cytotoxic activity against various human cancer cell lines. They found significant activity, particularly in compounds related to 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine, suggesting a potential role in developing new anticancer agents (Aladdin M. Srour et al., 2018).
Development of Novel Pharmaceuticals
The compound's derivatives are also being investigated for the development of new pharmaceuticals. For instance, J. Díaz et al. (2012) researched 1-arylpyrazoles as potent σ(1) receptor antagonists, exploring the role of pyrazole substituents in activity. They identified compounds with high activity in neuropathic pain models, highlighting the therapeutic potential of such derivatives (J. Díaz et al., 2012).
Exploration in Organic Synthesis
The compound and its related chemicals have been utilized in organic synthesis. S. P. Veettil et al. (2009, 2010) synthesized various compounds using 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine derivatives, contributing to the development of new chemical synthesis methods (S. P. Veettil et al., 2009), (S. P. Veettil et al., 2010).
作用機序
Target of Action
The compound 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . The compound’s superior antipromastigote activity was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
The biochemical pathways affected by this compound are those essential for the survival and proliferation of the parasites. The compound interferes with these pathways, leading to the death of the parasites . The exact biochemical pathways affected by this compound are yet to be elucidated.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the parasites, leading to their death . For instance, the compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei, with significant suppression .
Safety and Hazards
特性
IUPAC Name |
2-(4-bromophenyl)-5-ethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTHKFSIAFQNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



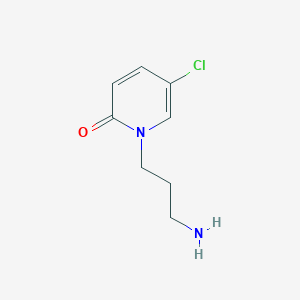
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)
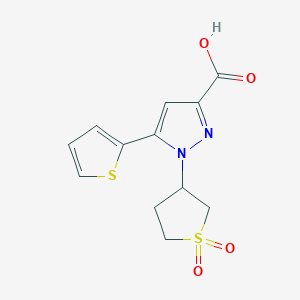


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
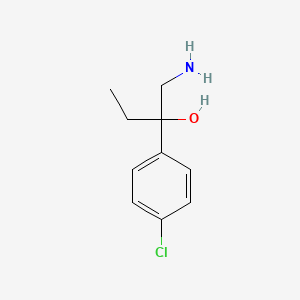
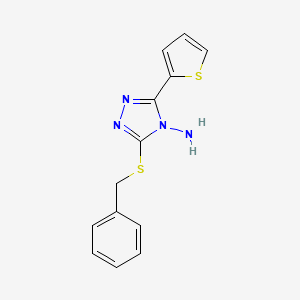
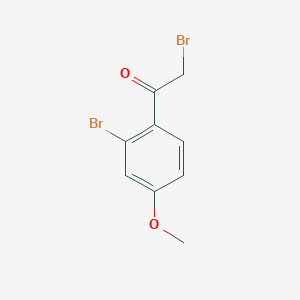
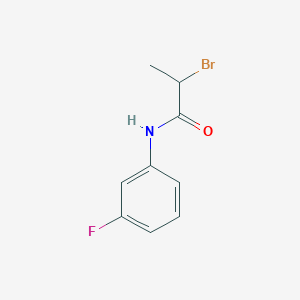

![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)
![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)
